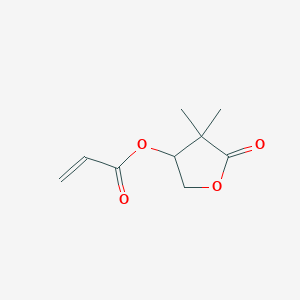

Dimethyl-gamma-butyrolactone acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dimethyl-gamma-butyrolactone acrylate, also known as this compound, is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymer Science

Polymerizable Monomer

Dimethyl-gamma-butyrolactone acrylate is primarily utilized as a polymerizable monomer in the synthesis of various polymers. Its unique structure allows for copolymerization with other acrylates, leading to materials with tailored properties. For instance, it has been employed in the development of coatings and resist materials for photolithography due to its excellent optical absorption characteristics at short wavelengths .

Thermosensitive Polymers

Research has demonstrated the synthesis of bioerodible, thermosensitive polymers using this compound. These polymers exhibit hydrolysis-dependent thermosensitivity, making them suitable for applications that require responsive behavior to environmental changes. The lower critical solution temperature (LCST) of these copolymers can be modulated by varying the content of this compound .

| Property | Description |

|---|---|

| LCST Behavior | Decreases with increased this compound content, then increases post hydrolysis. |

| Synthesis Method | Radical polymerization characterized by various analytical techniques (NMR, FTIR). |

Cosmetic Formulations

This compound is also significant in the cosmetic industry, where it functions as a film former and rheology modifier. Its incorporation into formulations can enhance stability and performance characteristics such as texture and sensory feel on the skin . The use of this compound can optimize formulations through experimental design techniques that assess interactions between raw materials.

Biomedical Applications

Tissue Engineering

In biomedical research, this compound has been integrated into injectable hydrogels for bone tissue engineering. These hydrogels exhibit self-mineralization properties and biocompatibility, making them suitable for applications in regenerative medicine. Studies have shown that hydrogels containing this compound can modulate their hydrophobicity over time, influencing bone formation in critical-size defects .

Drug Delivery Systems

The compound's thermosensitivity allows it to be utilized in drug delivery systems that respond to temperature changes within the body. This property can enhance the controlled release of therapeutic agents, improving treatment efficacy.

Photolithography

This compound is critical in photolithographic processes used in semiconductor manufacturing. Its ability to form high-resolution patterns when exposed to light makes it an essential component in the production of microelectronics. The compound's optical properties are particularly advantageous for applications requiring fine patterning at reduced wavelengths .

Case Studies

- Photolithography Application : A study demonstrated the effectiveness of this compound-based resist materials in achieving high-resolution patterns necessary for advanced semiconductor devices .

- Hydrogel Development : Research involving injectable hydrogels showed enhanced bone formation and minimal inflammatory responses when utilizing this compound as part of the hydrogel matrix .

- Cosmetic Formulation Optimization : Experimental design techniques were employed to evaluate formulations containing this compound, leading to improved sensory properties and stability in cosmetic products .

Analyse Chemischer Reaktionen

Hydrolysis-Driven Ring-Opening Reactions

DBA undergoes hydrolysis via a self-catalytic mechanism where water accessibility increases as the reaction progresses. This process converts the hydrophobic γ-butyrolactone ring into hydrophilic carboxylate groups, fundamentally altering material properties .

Kinetic Model :

The hydrolysis follows these equations:

−dtd[A]=k⋅[A]⋅(b+k1k2([A]o−[A]))

Where:

-

[A] = Molar content of DBA (mol.%)

-

k = Composite rate constant (k1×k2)

-

b = Initial accessible water content

Post-hydrolysis LCST (Lower Critical Solution Temperature) shifts correlate with DBA content:

TLCST=Tavg+p1⋅[A]+p2⋅([A]o−[A])

Here, p_1=-1.37\,^\circ \text{C mol } (hydrophobic effect) and p_2=0.85\,^\circ \text{C mol } (hydrophilic contribution) .

Experimental Validation :

-

NMR Analysis : Peaks at 5.2–5.4 ppm (DBA’s lactone ring) disappear within 22 days, while new peaks emerge at 3.1–4.4 ppm (hydrolyzed carboxylate groups) .

-

FTIR : Loss of ester carbonyl stretch (1735 cm⁻¹) and appearance of carboxylic acid bands (1650–1550 cm⁻¹) .

Copolymerization with N-Isopropylacrylamide (NIPAAm)

DBA’s acrylate group enables radical copolymerization with thermosensitive monomers like NIPAAm, creating tunable hydrogels .

| DBA Content (mol.%) | Initial LCST (°C) | Post-Hydrolysis LCST (°C) |

|---|---|---|

| 2.9 | 25.8 ± 0.3 | 34.2 ± 0.4 |

| 4.8 | 21.4 ± 0.2 | 36.7 ± 0.3 |

| 5.9 | 18.1 ± 0.4 | 38.9 ± 0.5 |

| 7.2 | 16.3 ± 0.3 | 41.5 ± 0.6 |

Key Observations :

-

Higher DBA content reduces initial LCST due to increased hydrophobicity (R2=0.98) .

-

Complete hydrolysis raises LCST by 18–25°C, depending on initial DBA loading .

-

Reaction achieves 95% monomer conversion within 6 hours using azobisisobutyronitrile (AIBN) initiator .

Synthetic Modifications

While direct synthetic routes for DBA are less documented, related γ-butyrolactone derivatives inform its reactivity:

-

Isomerization : Base-catalyzed rearrangements convert β-propiolactone intermediates to γ-butyrolactone structures under mild conditions (30–50°C) .

-

Catalytic Coupling : Transition-metal catalysts (e.g., Ru, Ir) enable C–C bond formation with acrylates, though this is more prevalent in non-polymerized γ-butyrolactones .

Degradation Byproducts

Hydrolysis of DBA produces:

Eigenschaften

Molekularformel |

C9H12O4 |

|---|---|

Molekulargewicht |

184.19 g/mol |

IUPAC-Name |

(4,4-dimethyl-5-oxooxolan-3-yl) prop-2-enoate |

InChI |

InChI=1S/C9H12O4/c1-4-7(10)13-6-5-12-8(11)9(6,2)3/h4,6H,1,5H2,2-3H3 |

InChI-Schlüssel |

YOQPDIXNIJUCFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(COC1=O)OC(=O)C=C)C |

Synonyme |

dimethyl-gamma-butyrolactone acrylate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.